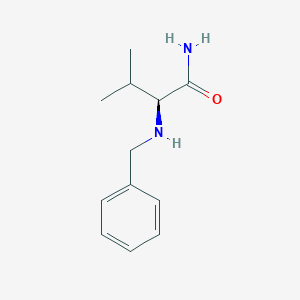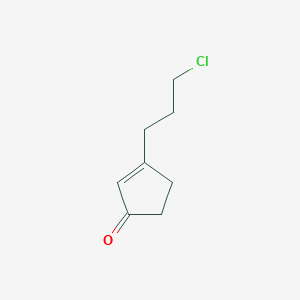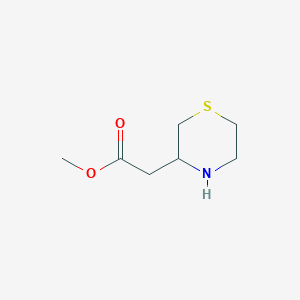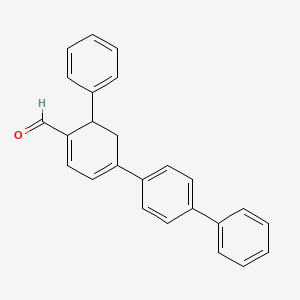
6-phenyl-4-(4-phenylphenyl)cyclohexa-1,3-diene-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Phenyl-4-(4-phenylphenyl)cyclohexa-1,3-diene-1-carbaldehyde is an organic compound characterized by its unique structure, which includes a cyclohexa-1,3-diene ring substituted with phenyl groups and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-4-(4-phenylphenyl)cyclohexa-1,3-diene-1-carbaldehyde typically involves the following steps:
Formation of the Cyclohexa-1,3-diene Ring: This can be achieved through a Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclohexa-1,3-diene ring.
Introduction of Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Aldehyde Functionalization: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6-phenyl-4-(4-phenylphenyl)cyclohexa-1,3-diene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding primary alcohol.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
6-phenyl-4-(4-phenylphenyl)cyclohexa-1,3-diene-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its structural properties.
作用機序
The mechanism of action of 6-phenyl-4-(4-phenylphenyl)cyclohexa-1,3-diene-1-carbaldehyde involves its interaction with molecular targets through various pathways:
Electrophilic Attack: The compound can act as an electrophile in reactions with nucleophiles, leading to the formation of new bonds.
Resonance Stabilization: The conjugated diene system provides resonance stabilization, making the compound more reactive in certain conditions.
Aromatic Substitution: The phenyl groups can undergo substitution reactions, altering the compound’s properties and interactions.
類似化合物との比較
6-phenyl-4-(4-phenylphenyl)cyclohexa-1,3-diene-1-carbaldehyde can be compared with similar compounds such as:
Benzaldehyde: Similar in having an aldehyde group but lacks the cyclohexa-1,3-diene ring and additional phenyl groups.
Cyclohexadiene Derivatives: Compounds with similar diene structures but different substituents, affecting their reactivity and applications.
Phenyl-substituted Aldehydes: Compounds with phenyl groups and aldehyde functionalities but different core structures.
The uniqueness of this compound lies in its combination of a conjugated diene system with multiple phenyl groups and an aldehyde functional group, providing a versatile platform for various chemical reactions and applications.
特性
分子式 |
C25H20O |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
6-phenyl-4-(4-phenylphenyl)cyclohexa-1,3-diene-1-carbaldehyde |
InChI |
InChI=1S/C25H20O/c26-18-24-16-15-23(17-25(24)22-9-5-2-6-10-22)21-13-11-20(12-14-21)19-7-3-1-4-8-19/h1-16,18,25H,17H2 |
InChIキー |
MQMIQZDGADFGQP-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=CC=C1C2=CC=C(C=C2)C3=CC=CC=C3)C=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



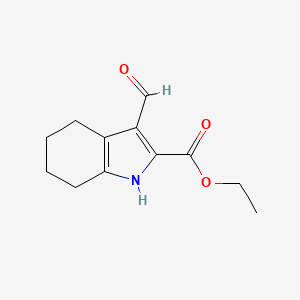

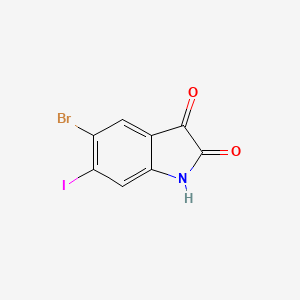
![5-Aminopyrido[3,4-B]pyrazine-8-carboxylic acid](/img/structure/B13088277.png)
![N,N-dibutyl-N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]methanimidamide](/img/structure/B13088282.png)
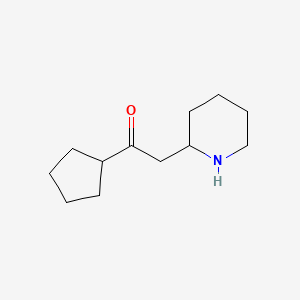
![11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13088315.png)
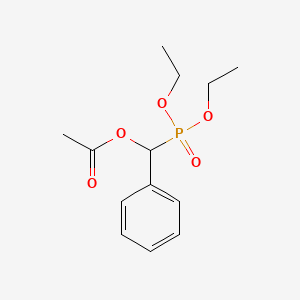
![Bicyclo[3.2.0]heptan-3-amine](/img/structure/B13088322.png)
